2-[(2-Chlorophenyl)methyl]-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a chlorobenzyl group, a morpholinylpropylamino group, and a pyrido[1,2-a]benzimidazole moiety. Each of these groups can contribute to the overall properties of the molecule, including its reactivity, solubility, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridine rings are aromatic, which can contribute to the compound’s stability and may influence how it interacts with potential biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar morpholinylpropylamino group and the aromatic rings could affect its solubility, while the chlorobenzyl group could influence its reactivity .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrido[1,2-a]benzimidazole, such as the one , have potential antimicrobial activity. For instance, Badawey and Gohar (1992) synthesized various pyrido[1,2-a]benzimidazole derivatives, including those with morpholino groups, and found them to exhibit in vitro antimicrobial activity. This suggests that compounds like 2-(2-Chlorobenzyl)-3-methyl-1-[(3-morpholin-4-ylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile could be relevant in antimicrobial research (Badawey & Gohar, 1992).
Fluorescent Properties and Applications
Derivatives of pyrido[1,2-a]benzimidazole have been studied for their fluorescent properties. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and evaluated them as fluorescent whitening agents for polyester fibers. This indicates potential applications of similar compounds in materials science, particularly in the development of fluorescent materials (Rangnekar & Rajadhyaksha, 1986).
Synthesis Techniques and Chemical Reactivity
The synthesis and chemical reactivity of pyrido[1,2-a]benzimidazole derivatives are also of interest. Yan et al. (2009) reported a novel one-pot, four-component reaction for synthesizing polysubstituted pyrido[1,2-a]benzimidazole derivatives. This research is relevant for understanding the chemical synthesis pathways and reactivity of similar compounds (Yan, Wang, Song, & Sun, 2009).
Potential Antifungal Activity
Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and evaluated them for antifungal activities. Some of these compounds showed higher antifungal activity compared to standard treatments. This suggests that compounds with similar structures could be explored for their potential in antifungal applications (Qu, Li, Xing, & Jiang, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O/c1-19-21(17-20-7-2-3-8-23(20)28)26(30-11-6-12-32-13-15-34-16-14-32)33-25-10-5-4-9-24(25)31-27(33)22(19)18-29/h2-5,7-10,30H,6,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQYOQVHLFYHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4Cl)NCCCN5CCOCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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